molecular formula C14H15BrN2 B1490704 5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole CAS No. 1019115-30-0

5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Cat. No. B1490704
CAS RN: 1019115-30-0
M. Wt: 291.19 g/mol
InChI Key: MLCOVEKUVHOSOP-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, otherwise known as BMTHPI, is a heterocyclic compound that has a variety of uses in scientific and industrial research. BMTHPI is a derivative of indole, which is an aromatic heterocyclic organic compound that is found in a variety of natural products and has a wide range of biological activities. BMTHPI is a versatile compound that is used in a variety of research applications, including synthesis, pharmacology, and biochemistry.

Scientific Research Applications

Structural Activity Relationship and Receptor Agonism

  • Studies have explored the structure-activity relationship of 5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues, revealing their significance as 5-HT(6) receptor agonists. These compounds demonstrate varied intrinsic activity, including antagonistic and agonistic responses, depending on specific structural modifications (Mattsson et al., 2013).

Application in 5-HT6 Receptor Research

  • Research has shown that certain analogues, including the 5-bromo variant, exhibit potent 5-HT6 receptor agonist properties, with significant implications in neurotransmitter modulation and potential therapeutic applications (Mattsson et al., 2005).

Potential in Antidepressant and Antimicrobial Agents

  • The compound and its derivatives have been investigated for their potential as antidepressants, demonstrated by their activity in animal models. Additionally, some studies have reported antimicrobial properties, indicating broader pharmacological applications (Zajdel et al., 2016); (Mageed et al., 2021).

Role in Chemical Synthesis and Analysis

  • This compound is also noteworthy in chemical synthesis, serving as a precursor or intermediate in the creation of various chemically significant compounds. Its structural uniqueness facilitates the exploration of new synthetic pathways and chemical transformations (Shashikumar et al., 2010).

properties

IUPAC Name

5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c1-17-9-13(10-4-6-16-7-5-10)12-8-11(15)2-3-14(12)17/h2-4,8-9,16H,5-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLCOVEKUVHOSOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=CC(=C2)Br)C3=CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
5-bromo-1-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole

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